N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound featuring a 1,2,4-triazole ring, a cyclohexyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.
Introduction of the butan-2-ylsulfanyl group: This step involves the reaction of the triazole intermediate with butan-2-thiol under basic conditions.
Attachment of the cyclohexyl group: This can be done via a Friedel-Crafts alkylation reaction.
Coupling with adamantane-1-carboxylic acid: The final step involves the coupling of the modified triazole with adamantane-1-carboxylic acid using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The adamantane moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is not fully understood. compounds containing the 1,2,4-triazole ring are known to interact with various biological targets, including enzymes and receptors. The adamantane moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide .
- N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide .
Uniqueness
N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to the combination of the cyclohexyl group and the adamantane moiety, which may confer distinct physicochemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4OS/c1-3-16(2)30-23-27-26-21(28(23)20-7-5-4-6-8-20)15-25-22(29)24-12-17-9-18(13-24)11-19(10-17)14-24/h16-20H,3-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTYGNLZPYWFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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